molecular formula C6H13FN2 B7935532 1-(3-Fluoropropyl)azetidin-3-amine

1-(3-Fluoropropyl)azetidin-3-amine

Cat. No. B7935532
M. Wt: 132.18 g/mol
InChI Key: QJVZTGCMNXMFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoropropyl)azetidin-3-amine is a useful research compound. Its molecular formula is C6H13FN2 and its molecular weight is 132.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluoropropyl)azetidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoropropyl)azetidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Selective Estrogen Receptor Degraders and Antagonists : A derivative of 1-(3-Fluoropropyl)azetidin-3-amine has been identified as a potent selective estrogen receptor degrader (SERD) and antagonist, showing promise in the treatment of ER+ breast cancer. This compound, known as AZD9833, has demonstrated the ability to degrade ERα in cell lines and has favorable properties for oral administration, leading to its progression into clinical trials (Scott et al., 2020).

  • Radiosynthesis of Fluoropropyl Amines : The cyclization of methanesulfonyloxypropyl tertiary amines to form azetidinium methanesulfonate moieties has been utilized in the efficient synthesis of 3-[18F]fluoropropyl tertiary amines, marking a significant development in radiosynthesis (Kiesewetter & Eckelman, 2004).

  • Synthesis of Antibacterial Quinolone Derivatives : 1-(3-Fluoropropyl)azetidin-3-amine derivatives have been incorporated into the C7 position of a quinolone nucleus, leading to the creation of novel fluoroquinolones with enhanced antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) (Ikee et al., 2007).

  • Synthesis of Azetidine-3-amines : A straightforward synthesis method for azetidine-3-amines has been developed, starting from commercially available materials. This method is notable for its tolerance of common functionalities and its potential for late-stage functionalization of drugs (Wang & Duncton, 2020).

  • Improvement of Photostability in Fluorophores : The substitution of electron-donating groups with azetidine in coumarin-based COUPY dyes has led to significant improvements in photostability, a critical feature for fluorophores used in biological imaging (Gandioso et al., 2018).

  • Cationic Polymerization of Azetidine : Research has shown that azetidine can polymerize under the influence of various cationic initiators, leading to polymers with a range of amino functions. This opens up possibilities in the field of polymer science (Schacht & Goethals, 1974).

  • Synthesis of Azetidine Antibiotics : Azetidine derivatives have been used in the synthesis of new quinolone antibiotics, demonstrating greater effectiveness against certain bacterial strains compared to conventional antibiotics (Ikee et al., 2008).

properties

IUPAC Name

1-(3-fluoropropyl)azetidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2/c7-2-1-3-9-4-6(8)5-9/h6H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVZTGCMNXMFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoropropyl)azetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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